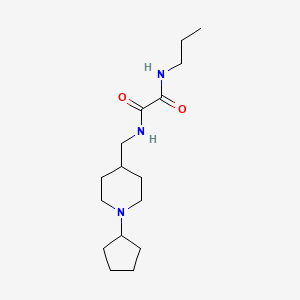

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes compounds like “N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Molecular Design and Synthesis

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-propyloxalamide is involved in the molecular design and synthesis of novel compounds with potential therapeutic applications. A similar compound, N-((1-benzylpiperidin-4-yl)methyl)-N-methylprop-2-yn-1-amine, was synthesized as part of a series aimed at discovering dual inhibitors for cholinesterase and monoamine oxidase. This indicates the utility of this molecular scaffold in developing multifunctional drugs for neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

Neuroprotective Properties

Compounds structurally related to this compound have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease. For example, ASS234, a molecule with a similar design, was identified as a potent antioxidant capable of preventing β-amyloid-induced depletion of antioxidant enzymes, suggesting a potential role in neuroprotection and Alzheimer's disease therapy (Ramos et al., 2016).

Antidepressant-like Activity

Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, sharing a core structure with this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated potent antidepressant-like activity in animal models, suggesting the potential for developing new antidepressant drugs using this chemical framework (Sniecikowska et al., 2019).

Anticancer Activity

The structural motif present in this compound is also explored for its potential in anticancer drug development. N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, with a somewhat similar structural complexity, were synthesized and found to inhibit cancer cell growth, demonstrating the versatility of this chemical backbone in generating compounds with anticancer properties (Stefely et al., 2010).

Orexin Receptor Antagonism

Research into orexin-1 receptor antagonists for treating stress-induced hyperarousal without inducing hypnotic effects has utilized compounds structurally related to this compound. These studies contribute to understanding the role of orexin receptors in stress and arousal, offering a basis for potential therapeutic agents targeting these pathways (Bonaventure et al., 2015).

Propriétés

IUPAC Name |

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2/c1-2-9-17-15(20)16(21)18-12-13-7-10-19(11-8-13)14-5-3-4-6-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMZLJECWQRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)

![9-(3-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794849.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2794853.png)